molecular formula C23H34N2O12 B608849 Mal-PEG6-NHS ester CAS No. 1599472-25-9

Mal-PEG6-NHS ester

Cat. No. B608849
M. Wt: 530.53
InChI Key: UUNUCVXNAHYFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG6-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

The synthesis of Mal-PEG6-NHS ester involves the use of a PEG linker containing a maleimide group and an NHS ester group . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Mal-PEG6-NHS ester is C23H34N2O12 . It has a molecular weight of 530.52 .


Chemical Reactions Analysis

The NHS ester group of Mal-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

Mal-PEG6-NHS ester is a liquid with a light yellow to light brown color . It has a molecular weight of 530.52 and a molecular formula of C23H34N2O12 .

Scientific Research Applications

Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics

A study by Ji et al. (2019) utilized Mal-PEG6-NHS (NHS-PEG-MAL) for the chemical engineering of erythrocyte membranes to display antibodies on red blood cells (RBCs). This method, involving NHS-PEG-MAL, proved effective for attaching over 105 antibodies per RBC, offering potential for enhanced delivery of therapeutic antibodies (Ji et al., 2019).

Bioactive Hydrogels for Cell Interactions

Browning et al. (2013) explored the use of Acrylate-PEG-NHS, similar in function to Mal-PEG6-NHS, for functionalizing bioactive factors in PEG hydrogels. This application is significant for regenerative medicine and drug delivery, highlighting the role of PEG linkers in enhancing cell-material interactions (Browning et al., 2013).

PEGylation in Biopharmaceuticals

Crafts et al. (2016) discussed the role of NHS esters, including Mal-PEG6-NHS, in the PEGylation process for biopharmaceuticals. This process improves bioavailability and reduces immunogenicity of drugs, demonstrating the versatility of NHS esters in pharmaceutical applications (Crafts et al., 2016).

Oxo-Ester Mediated Native Chemical Ligation in Hydrogels

Strehin et al. (2013) utilized NHS functionalized PEGs, akin to Mal-PEG6-NHS, for forming hydrogels through oxo-ester mediated native chemical ligation. This technique is promising for applications in tissue repair and drug delivery (Strehin et al., 2013).

Dual Redox Responsive PEG Hydrogel

Gong et al. (2017) developed a dual redox responsive PEG hydrogel using NHS-activated esters. This hydrogel, similar in its use of NHS esters to Mal-PEG6-NHS, shows potential in drug delivery and stimuli-responsive drug release applications (Gong et al., 2017).

Chondroitin Sulfate-PEG Tissue Adhesive and Hydrogel

Strehin et al. (2010) described the development of a chondroitin sulfate-PEG adhesive hydrogel using NHS, similar to Mal-PEG6-NHS. This hydrogel has potential in wound healing and regenerative medicine (Strehin et al., 2010).

Safety And Hazards

Mal-PEG6-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O12/c26-19-1-2-20(27)24(19)6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-23(30)37-25-21(28)3-4-22(25)29/h1-2H,3-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNUCVXNAHYFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG6-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG6-NHS ester
Reactant of Route 2
Reactant of Route 2
Mal-PEG6-NHS ester
Reactant of Route 3
Reactant of Route 3
Mal-PEG6-NHS ester
Reactant of Route 4
Reactant of Route 4
Mal-PEG6-NHS ester
Reactant of Route 5
Reactant of Route 5
Mal-PEG6-NHS ester
Reactant of Route 6
Mal-PEG6-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.